Cas no 84347-18-2 (4-Quinazolinamine, 2-chloro-N-(4-chlorobutyl)-N-(2-methylpropyl)-)
84347-18-2 structure
Product Name:4-Quinazolinamine, 2-chloro-N-(4-chlorobutyl)-N-(2-methylpropyl)-
CAS No:84347-18-2
MF:C16H21Cl2N3
MW:326.264041662216
CID:667320
PubChem ID:12792699
Update Time:2025-04-19
4-Quinazolinamine, 2-chloro-N-(4-chlorobutyl)-N-(2-methylpropyl)- Chemical and Physical Properties
Names and Identifiers
-
- 4-Quinazolinamine, 2-chloro-N-(4-chlorobutyl)-N-(2-methylpropyl)-
- 2-chloro-N-(4-chlorobutyl)-N-(2-methylpropyl)quinazolin-4-amine
- DTXSID00510033
- 2-chloro-N-(4-chlorobutyl)-N-isobutylquinazolin-4-amine
- 84347-18-2
-
- Inchi: 1S/C16H21Cl2N3/c1-12(2)11-21(10-6-5-9-17)15-13-7-3-4-8-14(13)19-16(18)20-15/h3-4,7-8,12H,5-6,9-11H2,1-2H3
- InChI Key: NMMKYYPHUNXXLS-UHFFFAOYSA-N
- SMILES: ClCCCCN(C1C2C=CC=CC=2N=C(N=1)Cl)CC(C)C
Computed Properties
- Exact Mass: 325.1112531g/mol
- Monoisotopic Mass: 325.1112531g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 21
- Rotatable Bond Count: 7
- Complexity: 301
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 5.6
- Topological Polar Surface Area: 29Ų
4-Quinazolinamine, 2-chloro-N-(4-chlorobutyl)-N-(2-methylpropyl)- Related Literature
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James D. Kirkham,Patrick M. Delaney,George J. Ellames,Eleanor C. Row,Joseph P. A. Harrity Chem. Commun., 2010,46, 5154-5156
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Eunice Y.-L. Hui,Bhimsen Rout,Yaw Sing Tan,Kok-Ping Chan,Charles W. Johannes Org. Biomol. Chem., 2018,16, 389-392
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Huiying Xu,Lu Zheng,Yu Zhou,Bang-Ce Ye Analyst, 2021,146, 5542-5549
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Govind Reddy Mol. Syst. Des. Eng., 2021,6, 779-789
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Teresita Carrillo-Hernández,Philippe Schaeffer,Pierre Albrecht Chem. Commun., 2001, 1976-1977
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